molecular formula C13H12N2O5S B6189386 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid CAS No. 1001567-02-7

5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid

Cat. No.: B6189386
CAS No.: 1001567-02-7
M. Wt: 308.3
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Description

5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of pyridine and features a sulfonamide group attached to a methoxybenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with pyridine-3-carboxylic acid: The sulfonamide intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to modify their properties, such as enhancing thermal stability or introducing specific functional groups.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can interact with enzyme active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-hydroxybenzenesulfonamido)pyridine-3-carboxylic acid
  • 5-(3-methylbenzenesulfonamido)pyridine-3-carboxylic acid
  • 5-(3-chlorobenzenesulfonamido)pyridine-3-carboxylic acid

Uniqueness

5-(3-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity.

Properties

CAS No.

1001567-02-7

Molecular Formula

C13H12N2O5S

Molecular Weight

308.3

Purity

95

Origin of Product

United States

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